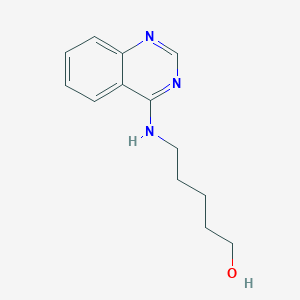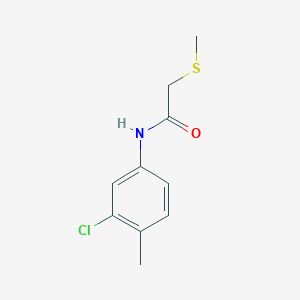![molecular formula C16H21N3OS B7456045 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfanyl group (-SH), and a propan-2-ylphenyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)13-5-7-14(8-6-13)17-15(20)9-21-16-11(3)18-19-12(16)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJVLYWMFKVJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)




![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)

